![molecular formula C8H10O4S B8569181 [4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
[4-(hydroxymethyl)phenyl] methanesulfonate
Übersicht
Beschreibung
[4-(hydroxymethyl)phenyl] methanesulfonate: is an organic compound with the chemical formula C8H10O4S benzenemethanol, 4-[(methylsulfonyl)oxy]- . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a methanesulfonate group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(hydroxymethyl)phenyl] methanesulfonate typically involves the reaction of 4-(hydroxymethyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(hydroxymethyl)phenyl] methanesulfonate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as or in the presence of a base.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phenyl methanesulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceutical compounds .
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving sulfonate esters.
- Acts as a probe in biochemical assays to investigate enzyme activity.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable esters.
- Studied for its role in the synthesis of antimicrobial agents .
Industry:
- Used in the production of polymers and resins .
- Employed as a reagent in the manufacture of specialty chemicals .
Wirkmechanismus
The mechanism of action of [4-(hydroxymethyl)phenyl] methanesulfonate involves its interaction with various molecular targets. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. It can also undergo hydrolysis to release methanesulfonic acid and 4-(hydroxymethyl)phenol , which can further participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
- 4-(hydroxymethyl)phenyl acetate
- 4-(hydroxymethyl)phenyl benzoate
- 4-(hydroxymethyl)phenyl sulfate
Uniqueness:
- [4-(hydroxymethyl)phenyl] methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity compared to other esters like acetates or benzoates.
- The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
- Its stability and solubility in organic solvents make it suitable for various industrial and research applications.
Eigenschaften
Molekularformel |
C8H10O4S |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C8H10O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
UBMSAQVVSWBYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
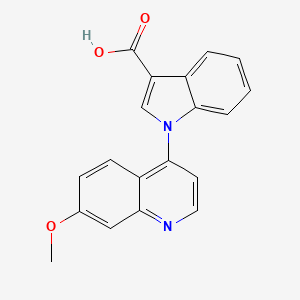
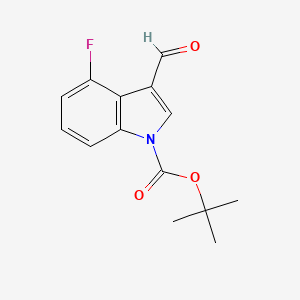
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B8569114.png)
![Ethanone,1-benzo[b]thien-4-yl-2-chloro-](/img/structure/B8569118.png)

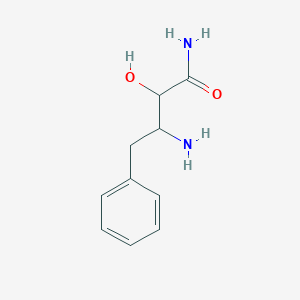
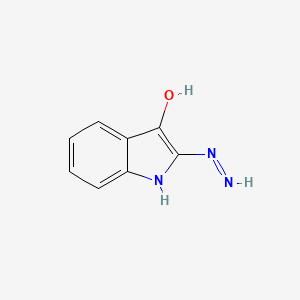
![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)
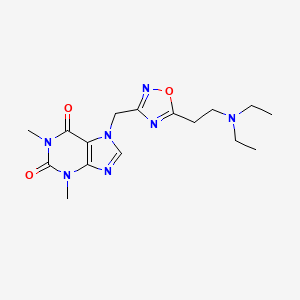
![{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B8569158.png)
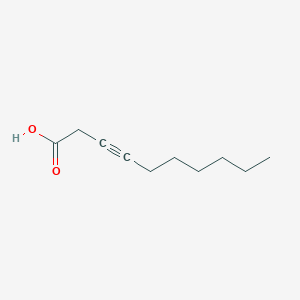
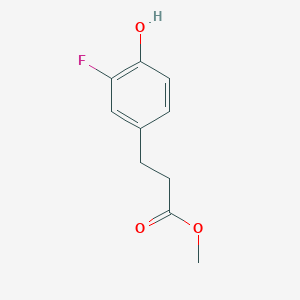
![2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone](/img/structure/B8569182.png)
![1-benzyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8569187.png)
